Product packaging for 1H-Benzotriazole-5,6-dicarbonitrile(Cat. No.:CAS No. 355435-70-0)

1H-Benzotriazole-5,6-dicarbonitrile

Cat. No.: B2462650
CAS No.: 355435-70-0
M. Wt: 169.147
InChI Key: DOBRSOMSFCYWPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Benzotriazole-5,6-dicarbonitrile is a high-value, multifunctional chemical building block designed for advanced research and development. Its core structure features a benzotriazole ring system annulated with two strongly electron-withdrawing cyano groups, which significantly enhances its electron-accepting strength and makes it a premier monomer in materials science. This compound serves as a critical precursor in the synthesis of novel semiconducting polymers for next-generation organic electronic devices. When copolymerized with donor monomers like benzo[1,2-b:4,5-b']dithiophene (BDT), it forms medium bandgap polymers used in the active layer of organic solar cells (OSCs). These polymers are engineered to exhibit a selectively lowered Lowest Unoccupied Molecular Orbital (LUMO), which helps reduce the overall bandgap for improved light absorption and photocurrent, while maintaining a deep Highest Occupied Molecular Orbital (HOMO) to achieve high open-circuit voltages. This strategic electronic tuning, facilitated by the dicyano-substitution, has enabled promising power conversion efficiencies of up to 6.9% in bulk-heterojunction photovoltaic devices . Beyond electronics, the benzotriazole pharmacophore is recognized for its versatile biological properties. Benzotriazole derivatives are extensively investigated in medicinal chemistry for their antimicrobial, antiprotozoal, antiviral, and antitumor activities. The 5,6-dicarbonitrile derivative, in particular, can be utilized as a key synthetic intermediate or as a bioisosteric replacement for other triazolic systems in the design of new pharmacologically active compounds . The compound's utility is further expanded by the benzotriazole group's role as an effective synthetic auxiliary and easy-to-handle activating group for advantageous N-, O-, C-, and S-acylations in complex molecule synthesis . This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3N5 B2462650 1H-Benzotriazole-5,6-dicarbonitrile CAS No. 355435-70-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-benzotriazole-5,6-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3N5/c9-3-5-1-7-8(12-13-11-7)2-6(5)4-10/h1-2H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBRSOMSFCYWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=NNN=C21)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1h Benzotriazole 5,6 Dicarbonitrile and Analogous Structures

Targeted Synthesis of 1H-Benzotriazole-5,6-dicarbonitrile Core

The construction of the fundamental this compound scaffold can be achieved through several key synthetic routes. These methods primarily focus on the formation of the triazole ring fused to a benzene (B151609) ring bearing two nitrile groups.

Strategies Involving Nucleophilic Aromatic Substitution of Halogenated Precursors

One common approach to synthesizing benzotriazole (B28993) derivatives involves the nucleophilic aromatic substitution of halogenated precursors. For instance, the synthesis of π-conjugated polymers containing benzotriazole units has been achieved through the palladium-catalyzed direct C-H cross-coupling polycondensation of 5,6-difluorobenzotriazole with various thiophene (B33073) derivatives. mdpi.comnih.govresearchgate.net This method, however, often requires pre-functionalization of the monomers with halogens or organometallic groups, which can present challenges in synthesis and purification due to the instability of the metalated monomers. mdpi.com

Cyclocondensation Approaches for Benzotriazole Ring Formation

A traditional and widely used method for forming the benzotriazole ring is the cyclocondensation of ortho-phenylenediamines with a source of nitrous acid. ijariie.comgsconlinepress.com Typically, o-phenylenediamine (B120857) is treated with sodium nitrite (B80452) in the presence of an acid like acetic acid. ijariie.comchemicalbook.comyoutube.com This reaction proceeds through the in-situ generation of nitrous acid, which diazotizes one of the amino groups, followed by intramolecular cyclization to form the triazole ring. ijariie.comyoutube.com Variations of this method have been developed to improve yields and reaction conditions, including pressurized one-step synthesis from o-phenylenediamine and sodium nitrite. google.com

Preparation of Functionalized this compound Derivatives

The functionalization of the this compound core is crucial for tuning its chemical and physical properties for specific applications. This is often achieved through reactions targeting the nitrogen atoms of the triazole ring or through the introduction of substituents onto the benzene ring.

Regioselective N-Alkylation and N-Acylation Protocols

The N-alkylation and N-acylation of benzotriazoles are important reactions for introducing a wide range of functional groups. The N-alkylation of benzotriazole can be challenging as it often leads to a mixture of N1 and N2 isomers. rsc.org However, regioselective methods have been developed. For instance, direct alkylation of 4,5,6,7-tetrabromo-1H-benzotriazole with alkyl halides in the presence of potassium hydroxide (B78521) has been shown to produce a mixture of 1- and 2-alkyl derivatives, with the isomer ratio being dependent on reaction time and temperature. nih.gov Solvent-free methods using bases like potassium carbonate and phase-transfer catalysts have also been reported for the regioselective N-alkylation of benzotriazole. gsconlinepress.comresearchgate.net

N-acylation of benzotriazoles can be achieved using various acylating agents. For example, 1-acetyl-1H-benzotriazole can be prepared and used as a reactant for further chemical transformations. sigmaaldrich.com The reaction of 5,6-dichlorobenzotriazole (B1348343) with carboxylic acid halides is another example of N-acylation. st-andrews.ac.uk

Introduction of Diverse Substituents via Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a powerful tool for introducing a variety of substituents onto the benzotriazole scaffold. rsc.org These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org For example, the synthesis of D-π-A conjugated polymers has been accomplished through the palladium-catalyzed direct C-H cross-coupling polycondensation of 5,6-difluorobenzotriazole with different thiophene derivatives. mdpi.comnih.govresearchgate.net This approach allows for the creation of polymers with tailored electronic properties. Benzotriazole and its derivatives can also act as ligands in these metal-catalyzed coupling reactions. rsc.orgdntb.gov.ua

Synthetic Routes to Benzotriazole-Containing Conjugated Monomers

The synthesis of benzotriazole-containing conjugated monomers is a key step in the development of advanced materials for applications such as organic light-emitting diodes (OLEDs). These monomers typically consist of a benzotriazole unit as an electron-accepting block linked to electron-donating units.

A prevalent strategy for synthesizing these monomers involves palladium-catalyzed cross-coupling reactions. For example, D-π-A conjugated polymers containing benzotriazole units have been successfully synthesized via the direct C-H cross-coupling polycondensation of 5,6-difluorobenzotriazole with various thiophene derivatives, such as 3-octylthiophene (B1296729) and 2,2'-bithiophene. mdpi.comnih.govresearchgate.net This method offers a more direct route compared to traditional methods like Stille coupling, which require pre-functionalization of the monomers with organotin reagents. mdpi.com The resulting polymers exhibit interesting optical and electrochemical properties, making them suitable for use in OLEDs. nih.gov

Polymer Monomers Molecular Weight (Mn) Yield (%) Reference
P15,6-difluoro-2-(2-hexyldecyl)-2H-benzotriazole and 3-octylthiophene22,30093 mdpi.com
P25,6-difluoro-2-(2-hexyldecyl)-2H-benzotriazole and 2,2'-bithiophene28,10082 mdpi.com

Reaction Mechanisms and Advanced Chemical Transformations of 1h Benzotriazole 5,6 Dicarbonitrile

Mechanistic Analysis of Dicarbonitrile Introduction Pathways

The synthesis of benzotriazoles typically involves the cyclocondensation of o-phenylenediamines with a source of nitrous acid, such as sodium nitrite (B80452) in acetic acid. ijariie.comresearchgate.net This reaction proceeds through the formation of a monodiazonium derivative from the diamine, which then undergoes spontaneous cyclization to form the benzotriazole (B28993) ring. ijariie.com To introduce the dicarbonitrile functionalities at the 5 and 6 positions, a starting material containing these groups on the benzene (B151609) ring is necessary. The synthesis would therefore likely begin with a substituted o-phenylenediamine (B120857) that already bears the two nitrile groups.

Reactivity of the Triazole Nitrogen Atoms in the Dicarbonitrile Context

The triazole ring in benzotriazole derivatives contains three nitrogen atoms, which are key to its chemical reactivity. These nitrogen atoms can participate in various reactions, including protonation and coordination with metal ions. The presence of the electron-withdrawing dicarbonitrile groups at the 5 and 6 positions is expected to influence the reactivity of these nitrogen atoms.

Protonation and Acid-Base Equilibria

Benzotriazole is an amphiprotic compound, meaning it can act as both a weak acid and a weak base. The protonation and deprotonation of the triazole ring are fundamental to its acid-base equilibria. In an acidic medium, one of the nitrogen atoms can be protonated, while in a basic medium, a proton can be removed from the N-H group of the 1H-tautomer. mdpi.com

The acid-base properties of 1H-benzotriazole are influenced by pH. At a pH of 11, the deprotonated form is the prevalent species. mdpi.com Experimental evidence suggests that this deprotonated form is oxidized more rapidly than the protonated form. mdpi.com The introduction of two nitrile groups, which are strongly electron-withdrawing, would be expected to increase the acidity of the N-H proton, thus lowering the pKa compared to unsubstituted benzotriazole.

Coordination Chemistry with Metal Centers

The nitrogen atoms of the triazole ring are excellent ligands for coordination with a variety of metal ions. Benzotriazole and its derivatives can act as versatile ligands in the formation of coordination polymers and complexes with diverse structures and potential applications. rsc.org The coordination can involve one or more of the triazole nitrogen atoms, leading to monodentate or bridging coordination modes. mdpi.com

The coordination of 1H-benzotriazole with various 3d-transition metals such as Mn(II), Co(II), and Zn(II) has been studied, resulting in the formation of both one-dimensional coordination polymers and discrete molecular complexes. rsc.org For instance, with Mn(II), a 1D polymer with the formula 1∞[MnCl2(BtzH)2] has been obtained. rsc.org In many of these complexes, the benzotriazole ligand is neutral and coordinates through one of its nitrogen atoms. rsc.org However, deprotonated benzotriazole can also act as a ligand. The presence of the dicarbonitrile groups in 1H-benzotriazole-5,6-dicarbonitrile would likely modify the electron density on the triazole nitrogens, which in turn would affect the stability and structure of the resulting metal complexes.

Reactivity and Derivatization at the Nitrile Functionalities

The nitrile groups at the 5 and 6 positions of the benzotriazole ring are susceptible to a range of chemical transformations, offering pathways for further derivatization of the molecule. Nitrile groups can undergo hydrolysis to form carboxylic acids or amides, reduction to amines, or react with organometallic reagents. These reactions provide a versatile handle for introducing a wide array of functional groups, thereby enabling the synthesis of a diverse library of benzotriazole derivatives with potentially new properties and applications.

For example, the hydrolysis of the dinitrile would lead to the formation of 1H-benzotriazole-5,6-dicarboxylic acid. This diacid could then be used in further reactions, such as esterification or amidation, to create more complex molecules.

Investigating Tautomeric Equilibria and Interconversion Pathways

Benzotriazole exists in two primary tautomeric forms: the 1H- and 2H-tautomers. researchgate.netresearchgate.net The relative stability of these tautomers has been the subject of numerous theoretical and experimental studies. researchgate.netresearchgate.net In the gas phase and in solution, the 1H-tautomer is generally the more stable form. researchgate.netijcrt.org However, the energy difference between the two tautomers can be small, and their relative populations can be influenced by factors such as temperature, solvent, and the presence of substituents. researchgate.netresearchgate.net

Computational studies using methods like Hartree-Fock (HF), MP2, and Density Functional Theory (B3LYP) have been employed to investigate the tautomeric equilibrium. researchgate.net The results can vary depending on the level of theory and basis set used, with some methods favoring the 1H-tautomer and others the 2H-tautomer. researchgate.net The inclusion of zero-point energy corrections has been shown to be important for accurate predictions. researchgate.net For 5,6-dinitrobenzotriazole, it has been demonstrated that the 1H-tautomer is favored in the solid state, while the 2H-tautomer is more stable in the gas phase, and a mixture of both exists in DMSO solution. researchgate.netmdpi.com A similar complex tautomeric behavior would be expected for this compound due to the electronic effects of the nitrile groups.

The interconversion between the tautomers can occur through intramolecular proton transfer. In some cases, this process can be facilitated by the formation of dimers, where a concerted double hydrogen transfer can occur with a significantly lower activation barrier than the unimolecular process. mdpi.com

Below is a table summarizing the calculated relative energies of the 1H- and 2H-tautomers of benzotriazole using different theoretical methods.

Theoretical MethodBasis SetFavored Tautomer
Hartree-Fock (HF)Multiple1H
MP2Multiple2H
B3LYPMultipleSimilar Energy
Coupled ClusterMultipleSimilar Energy
Data sourced from theoretical studies on benzotriazole tautomerism. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 1h Benzotriazole 5,6 Dicarbonitrile Systems

Single-Crystal X-ray Diffraction for Structural Elucidation

Analysis of Molecular Geometry and Conformational Preferences

For 1H-Benzotriazole-5,6-dicarbonitrile, a single-crystal X-ray diffraction study would reveal the precise bond lengths and angles of the entire molecule. This includes the dimensions of the benzotriazole (B28993) ring system and the attached dicarbonitrile groups. Of particular interest would be the planarity of the benzotriazole ring and the orientation of the nitrile groups relative to the ring.

In the case of the parent 1H-Benzotriazole, X-ray diffraction studies have confirmed the planarity of the fused ring system. For the dicarbonitrile derivative, analysis would focus on any distortions from planarity caused by the electron-withdrawing nitrile substituents. Conformational preferences, such as the rotation of the nitrile groups, would also be determined, providing insight into the electronic and steric effects within the molecule.

Supramolecular Interactions in the Solid State

The arrangement of molecules in the crystal lattice, known as the crystal packing, is governed by intermolecular forces. Single-crystal X-ray diffraction allows for the detailed analysis of these supramolecular interactions, which include hydrogen bonding and π-π stacking interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution and in the solid state. It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

Elucidation of Solution-State Structures

¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent would be used to determine the solution-state structure of this compound.

¹H NMR: The ¹H NMR spectrum would be expected to show distinct signals for the protons on the benzene (B151609) ring and the N-H proton of the triazole ring. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of the nitrile groups. The integration of the signals would confirm the number of protons in each environment, and the coupling patterns (splitting of signals) would provide information about the connectivity of the protons. For the parent 1H-Benzotriazole in deuterated chloroform (B151607) (CDCl₃), proton signals are observed at approximately 7.29, 7.41, 7.90, and 7.97 ppm. nih.gov

¹³C NMR: The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbons of the benzene ring, the triazole ring, and the nitrile groups. The chemical shifts of these carbons would provide further evidence for the electronic structure of the molecule. For instance, the carbons bearing the nitrile groups would be expected to have characteristic chemical shifts.

Solid-State CPMAS NMR for Polymorphism and Tautomerism Studies

Solid-state Cross-Polarization Magic-Angle Spinning (CPMAS) NMR is a powerful technique for studying the structure and dynamics of molecules in the solid state. It is particularly useful for investigating polymorphism (the existence of multiple crystalline forms) and tautomerism (the migration of a proton between two or more sites).

For this compound, solid-state NMR could be used to:

Identify Polymorphs: Different crystalline forms of the compound would give rise to different solid-state NMR spectra due to variations in the local environment of the nuclei in each polymorph.

Study Tautomerism: The benzotriazole ring can exist in two tautomeric forms: the 1H- and 2H-tautomers. Solid-state NMR can distinguish between these tautomers in the solid state. For example, studies on 5,6-dinitro-1H-benzotriazole have shown that it exists as the 1H-tautomer in the solid state. A similar investigation on this compound would be crucial to determine its preferred tautomeric form in the solid phase.

Vibrational Spectroscopy: FT-IR and Raman Investigations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and are used to identify functional groups and to obtain a "fingerprint" of the molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present. Key vibrational modes would include:

N-H stretch: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the stretching of the N-H bond in the triazole ring. For the parent 1H-Benzotriazole, this peak is observed around 3345 cm⁻¹. researchgate.net

C≡N stretch: A sharp, intense band in the region of 2200-2260 cm⁻¹ characteristic of the nitrile group.

C=C and C=N stretches: Bands in the aromatic region (around 1400-1600 cm⁻¹) corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds in the benzotriazole ring.

C-H bends: Bands corresponding to the in-plane and out-of-plane bending vibrations of the C-H bonds on the benzene ring. For 1H-Benzotriazole, these are observed at 1207, 876, 774, and 743 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the FT-IR spectrum. The C≡N stretching vibration is typically strong and easily identifiable in the Raman spectrum. The symmetric vibrations of the aromatic ring are also often more intense in the Raman spectrum compared to the FT-IR spectrum.

Information regarding "this compound" is currently unavailable in the public domain.

Extensive research for scientific literature and data concerning the advanced spectroscopic and crystallographic characterization of This compound , including the specific areas of functional group characterization and the study of ion-pair complexation and adsorption phenomena, did not yield any specific results for this particular chemical compound.

While data is available for the parent compound, 1H-Benzotriazole , and some of its other derivatives, this information is not directly applicable to the 5,6-dicarbonitrile variant and has been omitted to adhere to the specific scope of the original request.

Therefore, the generation of a detailed article on "this compound" as per the provided outline is not possible at this time due to the absence of relevant research findings.

Computational and Theoretical Investigations of 1h Benzotriazole 5,6 Dicarbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for studying the electronic structure of many-body systems, including molecules like 1H-Benzotriazole-5,6-dicarbonitrile. DFT calculations provide a balance between accuracy and computational cost, making them suitable for a range of investigations.

Exploration of Reaction Mechanisms, Energy Profiles, and Transition States

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the detailed exploration of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For instance, studies on related benzotriazole (B28993) derivatives have utilized DFT to understand their oxidation mechanisms. In the oxidation of benzotriazoles by ferrate(VI), it was found that the reaction proceeds via an electrophilic attack on the 1,2,3-triazole moiety. nih.gov The reaction rates were shown to be dependent on the pH and the specific form of the ferrate species involved. nih.gov

Furthermore, the photochemistry of 1H-benzotriazole has been investigated using DFT, revealing that N-N bond fission occurs upon photoexcitation, leading to the formation of a transient diazo-imine intermediate. researchgate.net The calculations provided insights into the energetics of the recyclization process, estimating the activation and reaction free energies. researchgate.net

Geometric Optimization and Vibrational Analysis

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometric optimization. For benzotriazole and its derivatives, DFT has been used to obtain optimized geometries that show good agreement with experimental data. researchgate.net

Once the optimized geometry is obtained, vibrational analysis can be performed to predict the infrared (IR) and Raman spectra of the molecule. This involves calculating the frequencies and intensities of the vibrational modes. Theoretical vibrational spectra for related benzotriazole compounds have been calculated and compared with experimental data, aiding in the assignment of spectral bands to specific molecular motions. jocpr.com For example, in a study on 1H-benzotriazole acetohydrazide, characteristic peaks for N-H stretching, C=O stretching, and benzene (B151609) ring vibrations were identified and assigned based on DFT calculations. jocpr.com

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic properties of a molecule are crucial to understanding its reactivity and spectroscopic behavior. DFT calculations provide valuable information about the electronic structure, including the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and kinetic stability of a molecule. nih.gov

For various benzotriazole and benzothiadiazole derivatives, DFT calculations have been employed to determine the HOMO and LUMO energy levels. researchgate.netresearchgate.net These calculations reveal how substituent groups on the benzotriazole ring system influence the electronic structure. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the HOMO and LUMO energies, thereby tuning the molecule's electronic and optical properties. researchgate.net The spatial distribution of the HOMO and LUMO can also be visualized, providing insights into the regions of the molecule that are most likely to be involved in electron donation and acceptance. researchgate.net

Compound/SystemHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Method/Basis Set
1H-Benzotriazole acetohydrazide-0.179748-0.0985780.08117Dmol3
PDTSDTBTDI-DMO~ -5.2-3.56~ 1.64Not Specified
PDTSDTBTDI-8~ -5.2-3.45~ 1.75Not Specified
PPADTBTDI-DMO~ -5.5-3.56~ 1.94Not Specified
PPADTBTDI-8~ -5.5-3.56~ 1.94Not Specified
PCPDTDTBTDI-EH, DMO-5.22Not SpecifiedNot SpecifiedNot Specified
PCPDTDTBTDI-8, DMONot SpecifiedNot Specified~ 1.3Not Specified
PCPDTDTBTDI-8, 8Not SpecifiedNot Specified~ 1.3Not Specified

Prediction and Validation of Spectroscopic Properties

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be validated against experimental measurements. This synergy between theory and experiment is crucial for the accurate characterization of molecules. For instance, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net

In the context of benzotriazole derivatives, DFT has been used to calculate and assign vibrational frequencies from infrared (IR) spectra. jocpr.com The calculated spectra often show good agreement with experimental data, aiding in the structural elucidation of newly synthesized compounds. jocpr.com Similarly, nuclear magnetic resonance (NMR) chemical shifts can be predicted using DFT calculations, which can be instrumental in confirming the structure of complex molecules in solution. mdpi.com

Theoretical Studies on Tautomerism and Isomerism

The existence of tautomers and isomers is a common feature of heterocyclic compounds like this compound. Tautomers are isomers that readily interconvert, typically through the migration of a proton. In the case of benzotriazole, the 1H and 2H tautomers are the most common. researchgate.net

Theoretical studies have been crucial in understanding the tautomeric preferences of benzotriazole. researchgate.net Different computational methods have sometimes yielded conflicting results regarding the relative stability of the 1H and 2H forms, highlighting the need for high-level calculations. researchgate.net It has been shown that the inclusion of zero-point vibrational energy is important for accurately predicting the most stable tautomer. researchgate.net In the solid state, crystal packing forces can also influence which tautomer is favored, as demonstrated by X-ray diffraction studies of benzimidazole (B57391) derivatives. mdpi.com

Relative Stabilities of 1H- and 2H-Tautomers in Gas Phase, Solution, and Solid State

Direct computational studies detailing the relative energetic stabilities of the 1H- and 2H-tautomers of this compound are not found in the surveyed literature. For the unsubstituted benzotriazole, theoretical calculations show a complex picture where the preferred tautomer can depend on the computational method employed, with the 1H form generally being more stable. Experimental data for the parent compound confirms the predominance of the 1H-tautomer in the solid state and in solution.

In a related but distinct compound, 5,6-dinitrobenzotriazole, studies have shown that the 1H tautomer is favored in the solid state, while the 2H form is energetically more favorable in the gas phase, with a mixture of both coexisting in solution. This highlights the critical role that both substituents and the physical state play in determining tautomeric preference. However, without specific calculations for the 5,6-dicarbonitrile derivative, it is not possible to definitively state the relative stabilities for this specific compound.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

No literature detailing molecular dynamics (MD) simulations for this compound to investigate its dynamic behavior and intermolecular interactions could be located. MD simulations are powerful tools for understanding how molecules behave over time in different environments, such as in solution or in the solid state. While MD studies have been performed on other benzotriazole derivatives, these have been in contexts such as their role as corrosion inhibitors on metal surfaces or their binding to biological receptors. The fundamental dynamic properties of this compound itself have not been the subject of such simulations in the available literature.

Applications of 1h Benzotriazole 5,6 Dicarbonitrile in Advanced Materials Science and Organic Synthesis

Precursors for Specialized Phthalocyanine (B1677752) Derivatives

The dinitrile functionality of 1H-Benzotriazole-5,6-dicarbonitrile makes it an ideal starting material for the synthesis of specialized phthalocyanine derivatives. Phthalocyanines are large, aromatic macrocyclic compounds that exhibit intense colors and exceptional stability, leading to their use in dyes, pigments, and as functional materials in electronics. The tetramerization of phthalonitrile (B49051) derivatives, such as this compound, in the presence of a metal salt or a metal-free template, leads to the formation of the corresponding phthalocyanine.

The benzotriazole (B28993) moiety fused to the phthalocyanine macrocycle can significantly influence the electronic properties, solubility, and aggregation behavior of the resulting material. These tailored phthalocyanine derivatives are investigated for applications in areas such as nonlinear optics, photodynamic therapy, and as catalysts due to their unique photophysical and electrochemical characteristics.

Building Blocks for Organic Photovoltaic Devices and Solar Cells

The electron-deficient nature of the benzotriazole ring system, enhanced by the two electron-withdrawing nitrile groups, makes this compound a valuable component in the design of materials for organic photovoltaic (OPV) devices. mdpi.comrsc.org These devices, which convert sunlight into electricity, rely on the interplay between electron-donating (donor) and electron-accepting (acceptor) materials.

Design and Synthesis of Electron-Accepting Monomers

This compound can be chemically modified to create novel electron-accepting monomers. These monomers are then polymerized, often with electron-donating co-monomers, to form conjugated polymers. The resulting polymers possess tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for efficient charge separation and transport within a solar cell. rsc.org The strong electron-accepting character of the benzotriazole-dicarbonitrile unit helps to lower the LUMO energy level of the polymer, facilitating electron transfer from the donor material upon photoexcitation. expresspolymlett.com

Development of Low Band Gap Semiconducting Polymers for Bulk Heterojunction Architectures

A key strategy in improving the efficiency of organic solar cells is to develop low band gap semiconducting polymers that can absorb a broader range of the solar spectrum. The donor-acceptor (D-A) approach, where electron-donating and electron-accepting units are alternated along a polymer backbone, is a powerful method for tuning the band gap. expresspolymlett.comresearchgate.net

Incorporating monomers derived from this compound as the acceptor unit in D-A copolymers can lead to materials with significantly reduced band gaps. expresspolymlett.com This is due to the strong intramolecular charge transfer (ICT) that occurs between the donor and acceptor moieties. The resulting low band gap polymers are particularly well-suited for use in bulk heterojunction (BHJ) solar cells, where the donor and acceptor materials are intimately mixed to create a large interfacial area for charge separation. elsevierpure.com Research has shown that benzotriazole-based polymers can be effective in these architectures, contributing to improved power conversion efficiencies. mdpi.comnih.govnih.gov

Polymer TypeMonomer UnitsApplicationKey Finding
Donor-Acceptor PolymerBenzotriazole and Benzo[1,2-b:4,5-b′]dithiopheneOrganic PhotovoltaicsAchieved a power conversion efficiency of 3.20% in a bulk heterojunction device. elsevierpure.com
Donor-Acceptor PolymerBenzotriazole and CarbazoleInverted Solar CellsHigh-molecular-weight polymer showed a power conversion efficiency of 5.13%. mdpi.com
Donor-Acceptor PolymerBenzotriazole and 5,6-dialkoxy-benzothiadiazoleElectrochromic MaterialsBenzotriazole-based polymer exhibited a band gap of 1.69 eV. expresspolymlett.com

Components in Organic Light-Emitting Diodes (OLEDs)

The unique electronic properties of materials derived from this compound also make them promising candidates for use in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net OLEDs are solid-state devices that emit light when an electric current is passed through a thin film of organic material. jmaterenvironsci.com The performance of an OLED is highly dependent on the properties of the materials used in its various layers, including the emissive layer.

Polymers and small molecules incorporating the benzotriazole-dicarbonitrile unit can be designed to have specific energy levels that facilitate efficient charge injection and recombination, leading to light emission. mpg.de The electron-deficient nature of the benzotriazole core can be balanced with electron-donating moieties to tune the emission color and improve the quantum efficiency of the device. rsc.orgresearchgate.net For instance, fluorene-benzotriazole based polymers have been investigated for their potential in achieving white light emission in single-layer OLEDs. rsc.org

Role as Synthetic Auxiliaries, Intermediates, and Ligands in Complex Organic Transformations

Beyond materials science, the benzotriazole scaffold is a well-established platform in organic synthesis, and derivatives like this compound can serve as valuable intermediates and auxiliaries.

Application in Peptide Bond Formation and Related Amidation Reactions

Benzotriazole derivatives are famously used as activating agents in peptide synthesis, a process of forming amide bonds between amino acids. While 1-hydroxybenzotriazole (B26582) (HOBt) is the most common reagent in this context, the underlying chemistry of the benzotriazole ring system is key. The dinitrile derivative, following suitable chemical modification, could potentially be employed in novel coupling methodologies. The formation of an activated ester with a carboxylic acid allows for the subsequent efficient reaction with an amine to form the desired amide bond, a fundamental transformation in organic chemistry and drug discovery. rsc.org The use of triazole structures as surrogates for amide bonds in peptides is also an area of active research to enhance their stability. nih.gov

Development of Functional Materials Beyond Photovoltaics and OLEDs

Information on the use of this compound in the development of functional materials for applications other than photovoltaics and OLEDs is not available in the current scientific literature.

Future Perspectives and Interdisciplinary Research Directions for 1h Benzotriazole 5,6 Dicarbonitrile

Innovations in Sustainable and Green Synthetic Methodologies

The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. For 1H-Benzotriazole-5,6-dicarbonitrile, future research will likely focus on moving away from traditional synthetic methods that may involve harsh reagents and generate significant waste. Innovations in this area are expected to concentrate on several key strategies:

Catalytic C-H Cyanation: Direct cyanation of the benzotriazole (B28993) core via C-H activation is a highly attractive green approach. This would eliminate the need for pre-functionalized starting materials and reduce the number of synthetic steps. Research in this area would involve the development of novel transition metal catalysts or photoredox catalysts capable of selectively introducing nitrile groups at the 5 and 6 positions.

Solvent-Free and Alternative Solvent Systems: The use of ionic liquids and deep eutectic solvents is gaining traction as a green alternative to volatile organic compounds. tandfonline.com These solvents can act as both the reaction medium and, in some cases, the catalyst, leading to cleaner reactions and easier product isolation. tandfonline.com Future studies could explore the synthesis of this compound in such systems.

Biocatalysis and Biomass-Derived Feedstocks: While currently speculative, the potential for enzymatic synthesis or the use of precursors derived from biomass would represent a significant leap towards sustainability. One study has noted the presence of this compound in the context of hydrothermal liquefaction of pinewood sawdust, hinting at potential formation pathways from renewable resources under certain conditions. mdpi.comresearchgate.netcityu.edu.hk

Synthetic ApproachPotential AdvantagesResearch Focus
Catalytic C-H CyanationAtom economy, reduced stepsNovel catalyst development (transition metal, photoredox)
Solvent-Free/Alternative SolventsReduced VOCs, easier purificationUse of ionic liquids, deep eutectic solvents
Biocatalysis/Biomass FeedstocksRenewable resources, mild conditionsEnzyme discovery, investigation of formation from biomass

Integration with Supramolecular Chemistry and Host-Guest Systems

The dinitrile functionality of this compound makes it an excellent candidate for integration into supramolecular assemblies and host-guest systems. The nitrogen atoms of the nitrile groups can act as potent hydrogen bond acceptors and coordination sites for metal ions.

Future research is anticipated to explore the use of this compound as a key building block in the construction of:

Metal-Organic Frameworks (MOFs): The rigid structure and coordinating nitrile groups of this compound make it an ideal ligand for the synthesis of novel MOFs. rsc.orgnih.gov These materials could exhibit interesting properties for gas storage, separation, and catalysis. The electronic nature of the dicarbonitrile benzotriazole ligand could also lead to MOFs with unique photophysical or electronic properties.

Covalent Organic Frameworks (COFs): Similar to MOFs, the defined geometry of this compound can be exploited to create highly ordered, porous COFs. researchgate.net These frameworks, built from strong covalent bonds, could offer enhanced stability for applications in challenging environments.

Host-Guest Complexes: The electron-deficient aromatic system of the molecule could interact favorably with electron-rich guest molecules through π-π stacking interactions. This could be harnessed for the development of sensors or for the controlled release of guest molecules.

Advanced Computational Design of Novel Dicarbonitrile-Substituted Benzotriazole Architectures

Computational chemistry, particularly Density Functional Theory (DFT) and molecular docking, will be a critical tool in guiding the future design and application of this compound derivatives. mdpi.comresearchgate.netnih.govst-andrews.ac.uk These methods allow for the prediction of molecular properties and interactions, accelerating the discovery of new materials and functionalities.

Key areas of computational investigation will likely include:

Tuning Electronic Properties: DFT calculations can be used to predict how the introduction of different substituents on the benzotriazole ring will affect the electronic structure, such as the HOMO-LUMO gap, which is crucial for applications in organic electronics.

Designing for Specific Applications: Molecular docking studies can be employed to design novel dicarbonitrile-substituted benzotriazole derivatives with high affinity for specific biological targets, such as enzymes or receptors, for potential therapeutic applications. ijpsjournal.comcurrentopinion.benih.govacs.org

Predicting Supramolecular Assembly: Computational modeling can simulate the interactions between individual molecules of this compound and with other molecules or surfaces, providing insights into their self-assembly behavior and the structure of resulting nanomaterials.

Computational MethodApplication AreaPredicted Properties
Density Functional Theory (DFT)Organic Electronics, CatalysisElectronic structure, reactivity, spectroscopic properties
Molecular DockingMedicinal Chemistry, SensingBinding affinity, interaction modes
Molecular Dynamics (MD)Materials Science, NanotechnologySelf-assembly behavior, material morphology

Exploration of Self-Assembly and Nanostructure Formation

The planar structure and potential for intermolecular interactions (π-π stacking, hydrogen bonding, and dipole-dipole interactions) make this compound a promising candidate for the bottom-up fabrication of well-defined nanostructures. The ability of benzotriazole and its derivatives to form self-assembled monolayers on metal surfaces, particularly copper, is well-documented. rsc.org The dicarbonitrile groups are expected to significantly influence this self-assembly behavior.

Future research directions in this area include:

Surface Modification: Investigating the self-assembly of this compound on various substrates to create functional surfaces with tailored properties, such as corrosion resistance, altered work functions, or specific surface energies.

Formation of Nanowires and Nanotubes: Exploring the conditions under which this molecule can self-assemble into one-dimensional nanostructures through directional intermolecular interactions. These could have applications in nanoelectronics and sensing.

Nanoparticle Functionalization: Using this compound as a capping agent or ligand to functionalize nanoparticles, thereby controlling their stability, solubility, and interfacial properties. nih.gov

Synergistic Approaches in Combinatorial Chemistry and High-Throughput Screening for Materials Discovery

The structural framework of this compound can be considered a "privileged scaffold" in medicinal and materials chemistry. evitachem.com This means that this core structure can be readily modified with a variety of functional groups to generate large libraries of related compounds.

Future efforts will likely leverage this by:

Combinatorial Synthesis: Developing efficient and automated methods for the parallel synthesis of a wide range of dicarbonitrile-substituted benzotriazole derivatives. This will involve the use of solid-phase synthesis or flow chemistry techniques to rapidly create a diverse chemical library.

High-Throughput Screening (HTS): Employing HTS techniques to rapidly screen these libraries for desired properties, such as catalytic activity, biological activity, or specific material characteristics. This approach significantly accelerates the discovery of new functional molecules. A commercial supplier notes that derivatives of this compound are suitable for generating structurally diverse libraries for HTS. evitachem.com

The synergistic combination of combinatorial synthesis and HTS will be a powerful engine for unlocking the full potential of the this compound scaffold in the discovery of new materials with novel and enhanced properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.